molecular formula C8H14N4O2 B8679294 1-Butyl-5,6-diaminouracil

1-Butyl-5,6-diaminouracil

Cat. No. B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
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Patent
US04804664

Procedure details

52.8 g (0.27 mol) of 6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione (IX) was dissolved in 1 l of DMF at 90° C. and catalytically hydrogenated in the presence of 0.1 g PtO2 for 18 hours and at room temperature and at a pressure of 200 KPa. The catalyst and the crystals were filtered off and washed with ethanol. Yield 36.6 g (67%) (X), NMR.
Name
6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione
Quantity
52.8 g
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[C:6](=[O:12])[NH:5][C:4](=[O:13])[C:3]=1[N:14]=O>CN(C=O)C.O=[Pt]=O>[CH2:8]([N:7]1[C:2]([NH2:1])=[C:3]([NH2:14])[C:4](=[O:13])[NH:5][C:6]1=[O:12])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
6-amino-1-butyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione
Quantity
52.8 g
Type
reactant
Smiles
NC1=C(C(NC(N1CCCC)=O)=O)N=O
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst and the crystals were filtered off
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
Smiles
C(CCC)N1C(NC(C(=C1N)N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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